molecular formula C16H17NO6 B11309367 N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B11309367
M. Wt: 319.31 g/mol
InChI Key: RIIKYORKAXVOAH-UHFFFAOYSA-N
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Description

N-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative characterized by a 3,4-dimethyl-substituted coumarin core linked via an ether bond to a propanoyl-glycine moiety. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-8-9(2)16(21)23-13-6-11(4-5-12(8)13)22-10(3)15(20)17-7-14(18)19/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

RIIKYORKAXVOAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with glycine in the presence of a coupling agent. The reaction is carried out under mild conditions, often using solvents such as dichloromethane or ethanol . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . It may also modulate inflammatory pathways by inhibiting key signaling molecules, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Core Structural Variations

The coumarin scaffold is modified in analogous compounds through alkyl substitutions and side-chain alterations. Key examples include:

Compound Name Coumarin Substituents Side Chain Molecular Formula Molecular Weight (g/mol)
N-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine 3,4-Dimethyl Glycine C₁₆H₁₇NO₇ ~335.3*
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-Ethyl Glycylglycine C₁₈H₂₀N₂O₇ 376.4
N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-Butyl, 8-Methyl Glycylglycine C₂₂H₂₈N₂O₇ 432.5
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride 4-Methyl Hydrazonoyl chloride C₁₃H₁₁ClN₂O₃ 302.7

*Calculated based on analogous structures.

Key Observations:

  • Side-Chain Modifications: Replacing glycine with glycylglycine (as in ) increases molecular weight and introduces additional hydrogen-bonding sites, which may alter receptor-binding kinetics.

Physicochemical and Electronic Properties

  • Lipophilicity (LogP): The 3,4-dimethyl groups in the target compound likely increase LogP compared to 4-ethyl or unsubstituted coumarins, as methyl groups are more hydrophobic than ethyl (due to reduced polar surface area).
  • Solubility: The glycine moiety enhances water solubility relative to hydrazonoyl chloride or glycylglycine analogs, which have larger hydrophobic domains.
  • Electronic Effects: The 2-oxo group and electron-donating methyl substituents may stabilize the coumarin ring’s excited state, influencing fluorescence properties—a trait exploited in biosensing applications.

Biological Activity

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, a compound derived from the coumarin family, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C17H19NO6C_{17}H_{19}NO_6 with a molecular weight of 347.34 g/mol. The compound features a coumarin moiety, which is known for various biological activities including antioxidant and anti-inflammatory effects.

Antioxidant Properties

Research indicates that coumarins exhibit significant antioxidant activity. This compound may contribute to this activity through its ability to scavenge free radicals and reduce oxidative stress. A study by Ameer et al. (2020) demonstrated that similar coumarin derivatives could effectively inhibit lipid peroxidation in vitro, suggesting a protective role against oxidative damage.

Anti-inflammatory Effects

Coumarin derivatives have been reported to possess anti-inflammatory properties. For instance, this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study by Zhang et al. (2021) highlighted that specific coumarins reduced inflammation in animal models by modulating NF-kB signaling pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. A study by Lee et al. (2022) showed that coumarin derivatives improved cognitive function in rodent models of Alzheimer's disease.

Research Findings and Case Studies

StudyFindings
Ameer et al. (2020)Demonstrated antioxidant activity through inhibition of lipid peroxidation.
Zhang et al. (2021)Highlighted anti-inflammatory effects via modulation of cytokine production.
Lee et al. (2022)Showed neuroprotective effects in rodent models of neurodegeneration.

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